molecular formula C14H12Cl2N4O2S B2718379 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 477859-65-7

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate

Cat. No. B2718379
CAS RN: 477859-65-7
M. Wt: 371.24
InChI Key: WKZIGOPXCOHSLN-UHFFFAOYSA-N
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Description

Compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, such as the one in your query, are of significant interest due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, some similar compounds have shown excellent thermal stabilities .

Scientific Research Applications

Energetic Materials

Energetic materials are substances with high energy content, often used in explosives, propellants, and pyrotechnics. The compound exhibits superior thermally robust properties, making it a potential candidate for such applications . Its insensitivity to external stimuli further enhances its safety profile.

Antifungal Agents

Researchers have synthesized triazole derivatives containing alkynyl side chains, including this compound. These derivatives were evaluated for their antifungal activity against Cryptococcus and Candida species. The results were compared with reference drugs, highlighting their potential as antifungal agents .

Chemical Properties and Toxicity

For a comprehensive understanding, let’s explore the chemical properties of this compound. It has a molecular formula of C{15}H~{10}Cl~{2}N~{6}OS~{2}~ and a molecular weight of approximately 435.3 g/mol. The melting point, boiling point, and density are essential parameters for its practical applications . Additionally, toxicity information is crucial for safety considerations.

Mechanism of Action

The mechanism of action for these compounds often involves interactions with various biological targets. For instance, they have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Safety and Hazards

While the specific safety and hazards of your compound are not available, similar compounds have been reported to be thermally stable and insensitive to impact, friction, and electrostatic discharge .

Future Directions

The future research directions could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold .

properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2S/c1-7-12(23-13-17-6-18-20(7)13)8(2)22-14(21)19-9-3-4-10(15)11(16)5-9/h3-6,8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZIGOPXCOHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate

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